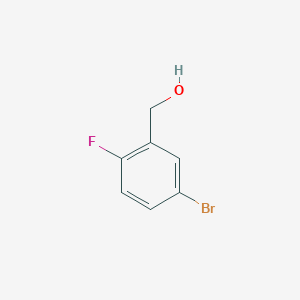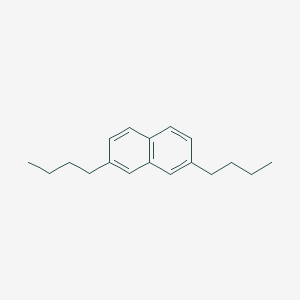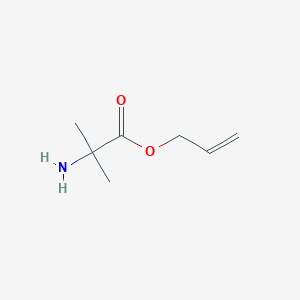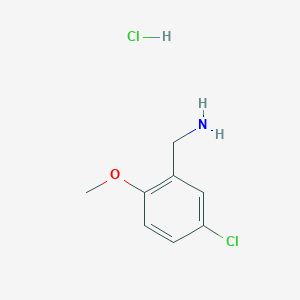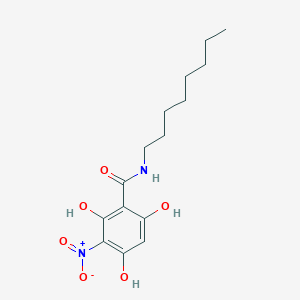
5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone, commonly known as CBQ or CBZ-NQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of naphthoquinones and has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用机制
The mechanism of action of CBQ is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress leads to the activation of signaling pathways that ultimately result in cell death.
Biochemical and Physiological Effects:
CBQ has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that CBQ inhibits the activity of various enzymes, including NADH oxidase and xanthine oxidase. Moreover, CBQ has been found to induce the expression of genes involved in oxidative stress response and apoptosis.
实验室实验的优点和局限性
One of the main advantages of CBQ is its ability to selectively induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, CBQ has been found to exhibit cytotoxic effects on normal cells as well, limiting its potential use in clinical settings. Moreover, CBQ is highly reactive and can generate ROS, which can interfere with the results of certain lab experiments.
未来方向
There are several future directions for the study of CBQ. One potential area of research is the development of new anticancer drugs based on CBQ. Moreover, the use of CBQ as a potential antibiotic agent warrants further investigation. Additionally, the development of new synthetic methods for CBQ and its derivatives can lead to the discovery of new compounds with unique properties.
合成方法
The synthesis of CBQ involves the reaction of 5-amino-1,4-naphthoquinone with benzyl chloroformate, followed by purification using column chromatography. This method yields CBZ-NQ with a purity of up to 95%.
科学研究应用
CBQ has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, CBQ has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Moreover, CBQ has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
129112-30-7 |
|---|---|
分子式 |
C18H13NO4 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
benzyl N-(5,8-dioxonaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C18H13NO4/c20-15-9-10-16(21)17-13(15)7-4-8-14(17)19-18(22)23-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,22) |
InChI 键 |
HWUUKAGLKUIYFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C(=O)C=CC3=O |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C(=O)C=CC3=O |
其他 CAS 编号 |
129112-30-7 |
同义词 |
5-(N-carbobenzyloxyamino)-1,4-naphthoquinone 5-CBON |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




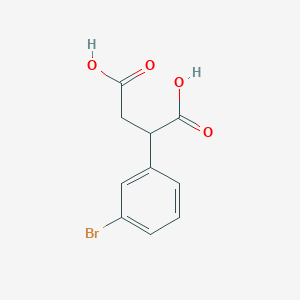
![4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol](/img/structure/B151757.png)


